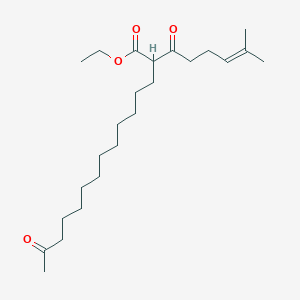

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate

Description

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate is a complex ester featuring a pentadecanoate backbone with a 14-oxo group and a 5-methylhex-4-enoyl substituent at the C2 position. The ethyl ester moiety at the terminal end enhances solubility in organic solvents, while the unsaturated enoyl group and ketone functionality suggest reactivity toward nucleophilic or electrophilic agents. The extended carbon chain and oxygenated groups may influence molecular packing in crystalline states, as observed in structurally related esters with crystallographic data (e.g., CCDC 1901024 in ) .

Properties

CAS No. |

100807-47-4 |

|---|---|

Molecular Formula |

C24H42O4 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate |

InChI |

InChI=1S/C24H42O4/c1-5-28-24(27)22(23(26)19-15-16-20(2)3)18-14-12-10-8-6-7-9-11-13-17-21(4)25/h16,22H,5-15,17-19H2,1-4H3 |

InChI Key |

JUXSJXBWJCBYAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCCCCCCC(=O)C)C(=O)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate typically involves multi-step organic reactions. One common method includes the esterification of 14-oxopentadecanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then subjected to a Claisen condensation reaction with 5-methylhex-4-enoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl-Substituted Heterocyclic Esters

Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (, Figure 1A) share the ethyl ester group but incorporate imidazole rings with aromatic substituents. The target’s aliphatic chain and ketone group contrast with the planar, conjugated systems of imidazole-based esters, likely resulting in divergent solubility and bioactivity profiles .

Marine-Derived Indole Ethyl Esters

Marine compounds like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (, Figure 15) feature indole moieties linked to hydroxy esters. While both classes possess ethyl ester groups, the target compound lacks aromatic indole rings and instead incorporates a ketone and unsaturated enoyl group. The hydroxy group in marine esters may facilitate hydrogen bonding, whereas the 14-oxo group in the target compound could participate in ketone-specific reactions (e.g., Schiff base formation) .

Diphenyl Acetylenic Esters

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–7) shares the ethyl ester functionality but includes diphenyl and acetylenic groups. The target’s aliphatic chain and enoyl substituent contrast with the rigid, aromatic diphenyl and triple-bond systems. Crystallographic data for the diphenyl compound (CCDC 1901024) reveal dense molecular packing due to phenyl stacking, whereas the target’s flexible chain may result in less ordered crystalline phases .

Thiophene-Based Ethyl Oxoacetates

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (, Table 8) utilize thiophene rings and oxoacetate groups. The target compound’s 14-oxo group mirrors the oxoacetate moiety but lacks sulfur-containing heterocycles.

Structural and Functional Analysis Table

Research Implications and Gaps

While the target compound’s structural analogs highlight the versatility of ethyl esters in drug design and materials science, direct experimental data (e.g., bioactivity, synthesis) for this compound remain uncharacterized. Future studies should prioritize its synthesis via acetylenic ester methodologies and evaluate its physicochemical properties (e.g., crystallinity, stability) relative to the diphenyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.